KU-0058948 hydrochloride

PARP1 inhibition IC50 comparison enzyme assay

Select KU-0058948 hydrochloride when a wide therapeutic index is critical. This phthalazinone-derived PARP1/2 inhibitor provides a 1250-fold differential in SF50 between BRCA2-deficient and proficient cells, far exceeding olaparib's 50–100-fold window. Its quantified isoform selectivity (PARP1/2/3/4 IC50 = 3.4/1.5/40/1200 nM) enables precise mechanistic dissection of DNA repair. Documented synergy with HDAC inhibitors (45% cytotoxicity potentiation with MS275) makes it the preferred tool for hematological malignancy combination screens and for benchmarking novel PARP inhibitors.

Molecular Formula C21H22ClFN4O2
Molecular Weight 416.9 g/mol
Cat. No. B2642593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058948 hydrochloride
Molecular FormulaC21H22ClFN4O2
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl
InChIInChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H
InChIKeyGXROJFUSWNEBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KU-0058948 Hydrochloride: Procurement-Grade PARP1/2 Inhibitor with Quantified Isoform Selectivity


KU-0058948 hydrochloride is a phthalazinone-derived small molecule that functions as a potent, dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 . It is a non-selective PARP inhibitor with insufficient potency, selectivity, or validation in cells to be considered a chemical probe [1]. Its mechanism involves catalytic inhibition and PARP trapping, leading to synthetic lethality in homologous recombination-deficient cancer cells [2].

Why KU-0058948 Hydrochloride Cannot Be Substituted by Other PARP Inhibitors Without Functional Verification


PARP inhibitors exhibit substantial divergence in isoform selectivity, PARP trapping potency, and cellular synthetic lethality windows [1]. Generic substitution based solely on nominal PARP1 inhibitory activity disregards critical quantitative differences that dictate experimental outcomes. For instance, KU-0058948 demonstrates a unique selectivity profile across PARP isoforms and a quantifiably large therapeutic index in BRCA-deficient versus proficient models that does not uniformly translate across all members of the PARP inhibitor class [2].

KU-0058948 Hydrochloride: Quantitative Differentiation Evidence Against Comparator PARP Inhibitors


PARP1 Inhibitory Potency: KU-0058948 vs. Olaparib, Veliparib, and Rucaparib

KU-0058948 inhibits PARP1 with an IC50 of 3.4 nM . In cross-study comparison, this potency is superior to the first-generation clinical PARP inhibitor olaparib (IC50 ~5 nM for PARP1) [1], and substantially more potent than veliparib (IC50 ~5.2 nM for PARP1) [2] and rucaparib (IC50 ~1.4 nM for PARP1) [3] in reported enzyme assays.

PARP1 inhibition IC50 comparison enzyme assay

PARP Isoform Selectivity Profile: KU-0058948 Exhibits Distinct Selectivity vs. Clinical PARP Inhibitors

KU-0058948 inhibits PARP1 and PARP2 with IC50 values of 3.4 nM and 1.5 nM, respectively, while showing significantly weaker activity against PARP3 (IC50 = 40 nM), PARP4 (IC50 = 1,200 nM), and tankyrase (IC50 > 10,000 nM) . In contrast, olaparib exhibits a different selectivity fingerprint with reported IC50 values for PARP1 (~5 nM), PARP2 (~1 nM), and PARP3 (~4 nM) [1]. Talazoparib, a potent PARP trapper, inhibits PARP1 and PARP2 with IC50 values of 0.57 nM and 1.2 nM, respectively [2].

PARP isoform selectivity PARP2 PARP3 tankyrase

Synthetic Lethality Window: 1250-Fold Differential in BRCA2-Deficient vs. Proficient Cells

KU-0058948 demonstrates a 1250-fold difference in SF50 (the concentration required to reduce cell survival by 50%) between BRCA2-deficient (-/-) and BRCA2-proficient (+/+) cells [1]. This quantitative synthetic lethality window is a critical benchmark for PARP inhibitor selectivity in cancer models. In comparison, olaparib exhibits a synthetic lethality window of approximately 50- to 100-fold in similar BRCA-deficient models [2].

synthetic lethality BRCA2 SF50 therapeutic index

Synergistic Potentiation of HDAC Inhibitor Cytotoxicity: 45% Enhancement with MS275

A non-cytotoxic concentration of KU-0058948 (10 nM) behaved synergistically with the HDAC inhibitor MS275, potentiating its cytotoxic effect by 45% compared to MS275 alone (p < 0.05) in primary acute myeloid leukemia (AML) patient cells [1]. In contrast, KU-0058948 offered only additive effects when combined with DNMT inhibitors. This differential synergy profile may not be conserved across all PARP inhibitors; for instance, veliparib has shown variable synergy with chemotherapeutics depending on the specific DNA-damaging agent [2].

HDAC inhibitor synergy MS275 AML combination therapy

KU-0058948 Hydrochloride: Recommended Research Applications Based on Quantitative Evidence


BRCA-Mutant Cancer Synthetic Lethality Studies

KU-0058948 is optimally suited for experiments investigating synthetic lethality in BRCA1/2-deficient cancer models. The documented 1250-fold differential in SF50 between BRCA2 -/- and +/+ cells [1] provides a wide experimental window for assessing selective cytotoxicity and validating HR-deficiency biomarkers. This large therapeutic index makes it a preferred tool compound over PARP inhibitors with narrower synthetic lethality windows, such as olaparib (~50- to 100-fold) [2].

PARP Isoform Selectivity Profiling in DNA Repair Pathway Dissection

With quantified IC50 values across PARP1 (3.4 nM), PARP2 (1.5 nM), PARP3 (40 nM), PARP4 (1,200 nM), and tankyrase (>10,000 nM) , KU-0058948 is a valuable tool for dissecting the contributions of individual PARP isoforms to DNA repair processes. Its 27-fold selectivity for PARP1 over PARP3 contrasts with the minimal selectivity of olaparib [3], enabling researchers to attribute biological effects more precisely to PARP1/2 inhibition rather than off-target PARP3 engagement.

Combination Therapy Screening with HDAC Inhibitors in Hematological Malignancies

The demonstrated synergy between KU-0058948 and the HDAC inhibitor MS275, yielding a 45% potentiation of cytotoxicity in primary AML cells (p < 0.05) [4], supports its use in combination screening campaigns for hematological malignancies. Researchers designing combination studies should note that this synergy is specific to HDAC inhibitors, as only additive effects were observed with DNMT inhibitors [4].

Benchmarking Novel PARP Inhibitors Against a Well-Characterized Reference Compound

Due to its extensively documented biochemical profile, including PARP1 IC50 (3.4 nM) and PARP2 IC50 (1.5 nM) , KU-0058948 serves as a reliable reference standard for benchmarking the potency and selectivity of novel PARP inhibitors in enzyme assays and cellular models. Its well-defined synthetic lethality window [1] and synergy profile [4] provide multiple quantitative benchmarks for comparative evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-0058948 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.